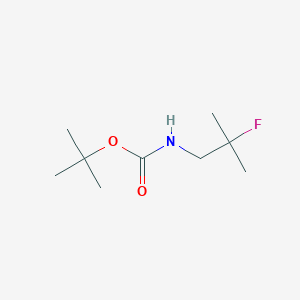

Tert-butyl (2-fluoro-2-methylpropyl)carbamate

Vue d'ensemble

Description

Tert-butyl (2-fluoro-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H18FNO2 . It has a molecular weight of 191.25 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl (2-fluoro-2-methylpropyl)carbamate is 1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) . The InChI key is BIKDNHYZWWVOIY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tert-butyl (2-fluoro-2-methylpropyl)carbamate has a storage temperature of 2-8°C . The physical form of the compound is a white to yellow solid .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Intermediate in Biologically Active Compounds : Zhao et al. (2017) reported that compounds similar to tert-butyl (2-fluoro-2-methylpropyl)carbamate are important intermediates in the synthesis of biologically active compounds like osimertinib. They established a rapid synthetic method with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Metalation and Alkylation Studies : Ortiz et al. (1999) explored the reaction of tert-butyl carbamate derivatives with lithium powder and various electrophiles. This study provided insights into the functionalization of carbamates and subsequent deprotection to yield substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).

Chemoselective Transformation : Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups using tert-butyldimethylsilyl carbamates. This novel species, activated with fluoride ion, reacts with various electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).

Applications in Drug Synthesis

Synthesis of Antioxidants : Pan, Liu, and Lau (1998) synthesized new antioxidants containing hindered phenol groups by reacting isocyanates with tert-butyl carbamates. These antioxidants showed enhanced thermal stability and effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

Palladium-Catalyzed Amidation : Qin et al. (2010) investigated the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides. This method resulted in the formation of desired compounds in moderate to excellent yields, highlighting its utility in complex organic syntheses (Qin et al., 2010).

Crystal Structure and Molecular Interactions

Crystal Structure Analysis : Das et al. (2016) synthesized two carbamate derivatives and characterized their crystal structures using X-ray diffraction. Their study highlighted the interplay of strong and weak hydrogen bonds in the crystal packing of these compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Chlorodiacetylene and Iododiacetylene Derivatives : Baillargeon et al. (2017) added to the family of isostructural compounds by synthesizing tert-butyl carbamate derivatives. Their study provided insights into the molecular interactions and structural features of these derivatives (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-(2-fluoro-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKDNHYZWWVOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-fluoro-2-methylpropyl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)

![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)

![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)

![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)

![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)